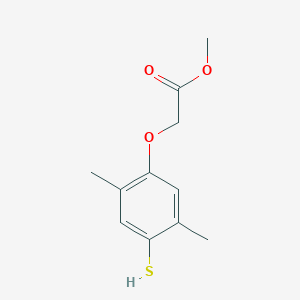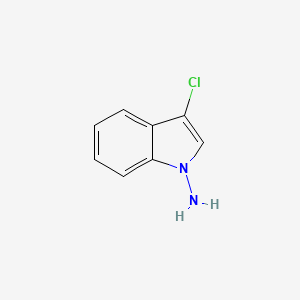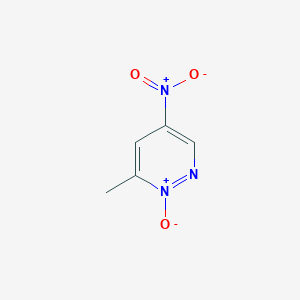![molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate
Overview
Description
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is an organic compound that serves as an important intermediate in organic synthesis. It is primarily used in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its crystalline powder form, white to light yellow in color, and has a molecular formula of C14H21N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
Step 2: The oximidomalonate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate.
Step 3:
-
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Alkylation
-
Hydrolysis and Decarboxylation
- The compound can be hydrolyzed and decarboxylated to yield α-amino acids. This involves the hydrolysis of ester groups followed by decarboxylation under acidic conditions .
Common Reagents and Conditions
Reagents: Sodium ethoxide, benzyl chloride, hydrochloric acid.
Conditions: Reactions are typically carried out in ethanol or other suitable solvents at controlled temperatures.
Major Products
Scientific Research Applications
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of α-amino acids and other complex organic molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like lincomycin.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate involves its role as a building block in organic synthesis. It participates in various chemical reactions, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A simpler analog used in similar synthetic applications.
Diethyl malonate: Used as a starting material for the synthesis of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate.
Uniqueness
Properties
Molecular Formula |
C17H25N3O5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H25N3O5/c1-5-24-15(22)17(20-12(4)21,16(23)25-6-2)8-7-13-9-11(3)10-14(18)19-13/h9-10H,5-8H2,1-4H3,(H2,18,19)(H,20,21) |
InChI Key |
HGVYXVBMCUNZJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=NC(=CC(=C1)C)N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

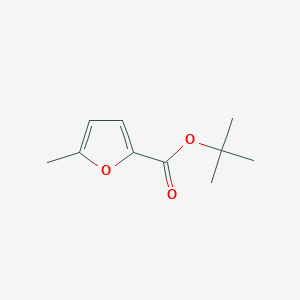

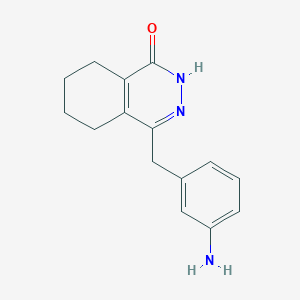
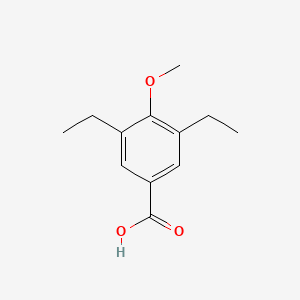
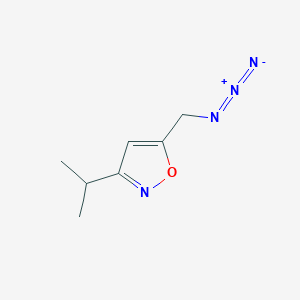
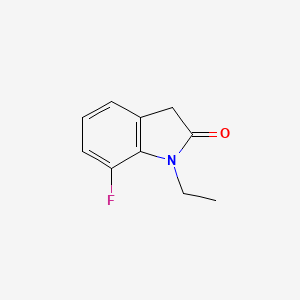


![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)
